molecular formula C9H11N3 B136301 3-Amino-4-(ethylamino)benzonitrile CAS No. 143174-02-1

3-Amino-4-(ethylamino)benzonitrile

Cat. No.: B136301
CAS No.: 143174-02-1
M. Wt: 161.2 g/mol
InChI Key: WHLUSMYQBHWGSV-UHFFFAOYSA-N
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Description

3-Amino-4-(ethylamino)benzonitrile is an organic compound with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol . It is characterized by the presence of an amino group, an ethylamino group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(ethylamino)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with ethylamine under specific conditions. The nitro group is reduced to an amino group, and the ethylamine reacts with the aromatic ring to form the ethylamino group . The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(ethylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(ethylamino)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-(ethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The nitrile group may also participate in reactions that modify the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(ethylamino)benzonitrile is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-amino-4-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUSMYQBHWGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397235
Record name 3-amino-4-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143174-02-1
Record name 3-amino-4-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-(ethylamino)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 250 mL pressure flask was sparged with a stream of nitrogen and then charged with 4-ethylamino-3-nitrobenzonitrile (1.6 g, 8.5 mmol), EtOAc (35 mL) and 10% w/w Pd/C (1.0 g, 11 mol %). The pressure flask was affixed to a Parr hydrogenation apparatus, evacuated briefly and backfilled with argon (2 cycles), then evacuated briefly and backfilled with hydrogen (3 cycles). The flask was pressurized to 50 psi of hydrogen and shaken vigorously. After 3 h, the flask was vented and sparged with a stream of nitrogen for 5 min. The reaction mixture was filtered through Celite and concentrated under reduced pressure to give the title product (1.4 g, quant.) as a pale brown solid. 1H-NMR (CDCl3): δ 7.14 (1H, dd), 6.91 (1H, d), 6.56 (1H, d), 3.91 (1H, br s), 3.32 (2H, br s), 3.19 (2H, q), 1.31 (3H, t).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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